molecular formula C12H16O3 B14365684 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol CAS No. 93930-24-6

3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol

Cat. No.: B14365684
CAS No.: 93930-24-6
M. Wt: 208.25 g/mol
InChI Key: BQCQHESFXOXBSX-UHFFFAOYSA-N
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Description

3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a methoxy group, a prenyl group, and two hydroxyl groups attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenol precursor with a prenyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Methoxyphenol

    Reagent: 3-Methylbut-2-en-1-yl bromide

    Catalyst: Potassium carbonate

    Solvent: Acetone

    Reaction Conditions: Reflux for several hours

The reaction yields the desired product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and prenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzene-1,2-diol: Lacks the prenyl group.

    3-Methoxy-5-(2-methylprop-2-en-1-yl)benzene-1,2-diol: Has a different alkyl group.

    3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,4-diol: Hydroxyl groups are in different positions.

Uniqueness

3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and prenyl groups, along with the hydroxyl groups, allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

93930-24-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-methoxy-5-(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C12H16O3/c1-8(2)4-5-9-6-10(13)12(14)11(7-9)15-3/h4,6-7,13-14H,5H2,1-3H3

InChI Key

BQCQHESFXOXBSX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1)OC)O)O)C

Origin of Product

United States

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